Indolizine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-5-8-3-1-2-4-11(8)6-7/h1-6H,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKIQFKOKMMCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665624 | |
| Record name | Indolizine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22320-23-6 | |
| Record name | Indolizine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indolizine 2 Carboxamide and Its Derivatives
Classical and Established Synthetic Approaches to the Indolizine (B1195054) Core
The construction of the fundamental indolizine ring system is a critical first step in the synthesis of indolizine-2-carboxamide. Several classical methods have been established for this purpose. chim.itnih.govrsc.orgnih.gov
Two of the most versatile and widely employed methods for synthesizing the indolizine scaffold are the Tschitschibabin reaction and 1,3-dipolar cycloaddition. chim.itnih.govbeilstein-journals.org
The Tschitschibabin reaction involves the base-mediated cyclization of 1-substituted-2-methylpyridinium salts. beilstein-journals.orgsemanticscholar.org This method is considered one of the simplest and most efficient routes to indolizine synthesis. beilstein-journals.orgd-nb.info The reaction proceeds through the formation of a pyridinium (B92312) ylide intermediate, which then undergoes intramolecular cyclization. acs.org The reaction can be optimized by varying the base and reaction conditions. beilstein-journals.org For instance, the synthesis of sydnone-indolizine biheteroaryls was achieved through the intramolecular cyclization of corresponding sydnone-N-pyridinium bromides in the presence of a base. beilstein-journals.org
1,3-Dipolar cycloaddition is another cornerstone of indolizine synthesis. chim.itnih.gov This reaction typically involves the in situ generation of pyridinium ylides from corresponding pyridinium salts, which then react with various dipolarophiles like activated alkynes or alkenes. researchgate.netlew.rotandfonline.com The choice of substituents on both the pyridinium ylide and the dipolarophile can significantly influence the reaction's efficiency, with electron-withdrawing groups on both components generally leading to higher yields. researchgate.net This method allows for the construction of a wide array of substituted indolizines, including 1-acylindolizines and those bearing cyano groups. lew.rotandfonline.com The reaction can be performed under various conditions, including in aqueous buffers at room temperature or using a mild oxidant like tetrakispyridinecobalt(II) dichromate (TPCD) to facilitate in situ aromatization. researchgate.nettandfonline.com
Table 1: Comparison of Classical Indolizine Synthesis Methods
| Reaction | Key Reactants | General Mechanism | Advantages | Key Findings/Examples |
|---|---|---|---|---|
| Tschitschibabin Reaction | 1-Substituted-2-methylpyridinium salts, Base | Base-mediated intramolecular cyclization of a pyridinium ylide. acs.org | Simple, efficient for certain substitution patterns. beilstein-journals.orgd-nb.info | Synthesis of sydnone-indolizines from sydnone-N-pyridinium bromides. beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Pyridinium salts, Activated alkynes/alkenes | In situ generation of pyridinium ylide followed by cycloaddition with a dipolarophile. researchgate.netlew.ro | High versatility, broad substrate scope, allows for diverse substitutions. researchgate.netlew.rotandfonline.com | Synthesis of 7-cyanoindolizines using ethyl propiolate or 1-butyn-3-one as dipolarophiles. lew.ro |
The synthesis of the indolizine ring system relies on the availability of suitable precursor molecules, primarily pyridine (B92270) and pyrrole (B145914) derivatives. chim.itrsc.orgnih.gov The strategic functionalization of these precursors is key to directing the cyclization and achieving the desired substitution pattern on the final indolizine product.
Common precursors for indolizine synthesis include:
2-Alkylpyridines : These are fundamental starting materials, particularly for methods like the Tschitschibabin reaction. beilstein-journals.org
Pyridinium Salts : Formed by the N-alkylation of pyridines, these salts are crucial for generating the pyridinium ylide intermediates required in 1,3-dipolar cycloaddition reactions. researchgate.netlew.ro The nature of the substituent on the nitrogen atom plays a significant role in the subsequent cyclization.
2-(2-enynyl)-pyridines : These precursors are particularly useful in metal-catalyzed cycloisomerization reactions. rsc.org
Indolizine-2-carboxylic acids : These serve as immediate precursors for indolizine-2-carboxamides. semanticscholar.orgresearchgate.net They can be prepared through methods such as the saponification of the corresponding methyl esters, which are in turn generated from the cyclization of Morita–Baylis–Hillman adducts. semanticscholar.org Another route involves the aldol-type condensation of ethyl bromopyruvate with α-picoline. orientjchem.org
Modern Synthetic Innovations in this compound Construction
Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing indolizine-2-carboxamides, focusing on catalysis, sustainability, and reaction efficiency. rsc.orgnih.govresearchgate.net
Metal-catalyzed reactions have become a powerful tool in indolizine synthesis, offering high efficiency and selectivity. rsc.orgnih.govmdpi.com Various transition metals, including palladium, copper, gold, rhodium, and platinum, have been employed to catalyze the formation of the indolizine ring. semanticscholar.orgijettjournal.orgrsc.orgnih.gov
Metal-catalyzed cyclization reactions often involve the intramolecular cyclization of functionalized pyridine precursors. For example, platinum-catalyzed cycloisomerization of pyridine propargylic alcohols provides an efficient route to highly functionalized indolizines. nih.gov Similarly, gold-catalyzed sequential reactions can be used to construct aryl-fused indolizin-3-ones. rsc.org Copper-catalyzed reactions of pyridine derivatives with acetylenes or other reagents have also been reported for indolizine synthesis.
Palladium-catalyzed coupling reactions have emerged as a versatile method for both constructing the indolizine core and for its subsequent functionalization. acs.orgscispace.com A notable example is the multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes, which proceeds via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole. nih.govrsc.orgrsc.org This method allows for the modular construction of indolizines from readily available starting materials. nih.govrsc.orgrsc.org Furthermore, palladium catalysis can be used for the direct C-3 arylation and heteroarylation of pre-formed indolizines, providing a route to complex derivatives. acs.org
Table 2: Overview of Catalytic Strategies in Indolizine Synthesis
| Catalytic Strategy | Metal Catalyst | Precursors | Key Transformation | Example Product(s) |
|---|---|---|---|---|
| Metal-Catalyzed Cyclization | Platinum (Pt), Gold (Au), Copper (Cu) | Pyridine propargylic alcohols, 2-(1-alkynyl)-cyclopropyl-pyridines, 2-Alkylpyridines and acetylenes | Intramolecular cycloisomerization or tandem cyclization. rsc.orgnih.gov | Functionalized indolizines, Aryl-fused indolizin-3-ones. rsc.orgnih.gov |
| Palladium-Catalyzed Coupling | Palladium (Pd) | 2-Bromopyridines, imines, alkynes; Pre-formed indolizines and aryl bromides | Carbonylative coupling and cycloaddition; Direct C-H arylation. acs.orgnih.gov | Polysubstituted indolizines, C-3 arylated indolizines. acs.orgnih.gov |
In line with the growing emphasis on sustainable chemical synthesis, green chemistry principles are being increasingly applied to the production of indolizines. ijettjournal.orgmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key green strategies in indolizine synthesis include:
Solvent-free reactions : Conducting reactions without a solvent can significantly reduce waste and environmental impact. mdpi.comsemanticscholar.org For instance, a copper-catalyzed reaction involving pyridine, acetophenone, and nitroalkenes has been developed under solvent-free conditions. mdpi.comsemanticscholar.org
Microwave-assisted synthesis : Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. ijettjournal.orgthieme-connect.com This technique has been successfully applied to the 1,3-dipolar cycloaddition of pyridinium ylides with alkynes in the absence of a solvent. thieme-connect.com
Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov Lipases from Candida antarctica (CAL A and CAL B) have been shown to catalyze the one-pot synthesis of indolizines in aqueous media. nih.gov Whole-cell plant biocatalysis using horseradish root has also been reported for bis-indolizine formation. rsc.org
Use of eco-friendly solvents : When solvents are necessary, the use of greener alternatives like water or polyethylene (B3416737) glycol (PEG) is encouraged. nih.govijettjournal.org
Tandem and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like indolizine-2-carboxamides from simple starting materials in a single operation. ijettjournal.orgscispace.comarkat-usa.org These reactions minimize the need for purification of intermediates, thereby saving time, resources, and reducing waste.
Several MCRs have been developed for the synthesis of indolizine derivatives. One approach involves the reaction of 2-cyanomethylpyridine, aldehydes, and isocyanides to produce 3-alkylaminoindolizines. rsc.org Another example is a four-component reaction of pyridine, phenacyl bromides, ethyl glyoxalate, and a base to yield polysubstituted indolizines. scispace.com A three-component reaction of an alkyne, an amine, and 2-pyridinecarboxaldehyde, known as an A3 coupling–cyclization tandem reaction, is another effective method. um.edu.mt Furthermore, a novel tandem three-step process involving an aza-Wittig reaction, imine condensation, and electrophilic aromatic substitution has been reported for the synthesis of indolizines. scirp.org
Asymmetric Synthesis of Chiral this compound Analogs
The development of asymmetric methods to produce chiral this compound analogs is driven by the potential for enhanced biological activity and the need for stereochemically pure compounds in various applications. These syntheses often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
A notable strategy involves the catalytic asymmetric hydrogenation of indolizine precursors. For instance, the use of a Ruthenium-based catalyst with a chiral NHC-ligand has been successful in the asymmetric hydrogenation of indolizines, yielding indolizidine products with high enantioselectivity. acs.org This approach, while targeting the core indolizine structure, provides a pathway to chiral saturated analogs.
Another approach is the use of chiral starting materials derived from natural sources, such as L-malic acid, to construct the chiral indolizine framework. elsevierpure.com This method introduces chirality from the outset and builds the heterocyclic system around it. For example, a chiral enamide derived from L-malic acid can be converted to a furoindolizine intermediate, which is then transformed into chiral indolizine derivatives. elsevierpure.com
Furthermore, 1,3-dipolar cycloaddition reactions have been employed in the asymmetric synthesis of related chiral heterocyclic systems, which could be adapted for this compound analogs. nih.gov These reactions, when performed with chiral catalysts or auxiliaries, can lead to the formation of enantiomerically enriched products.
The following table summarizes selected asymmetric synthetic approaches to chiral indolizine analogs:
| Starting Material/Precursor | Key Reaction Type | Chiral Source/Catalyst | Product Type | Reference |
| Indolizine | Asymmetric Hydrogenation | Ru-NHC Complex | Chiral Indolizidine | acs.org |
| L-Malic Acid Derivative | N-Acyliminium Ion Cyclization | Chiral Starting Material | Chiral Furoindolizine Derivative | elsevierpure.com |
| Nitrone & Alkene | 1,3-Dipolar Cycloaddition | Chiral Auxiliary | Chiral Isoxazoline | nih.gov |
Scale-Up Considerations and Process Chemistry for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key aspects include the choice of synthetic route, reaction conditions, and purification methods.
One of the primary challenges in the synthesis of indolizine-2-carboxamides has been the low yields of early methods, such as the direct aminolysis of methyl indolizine-2-carboxylate. The development of more efficient coupling reagents, like 1,1'-carbonyldiimidazole (B1668759) (CDI), has significantly improved yields, making the process more viable for larger-scale production. tandfonline.comrsc.org Propylphosphonic acid anhydride (B1165640) (T3P) has also been demonstrated as an effective coupling agent for the amidation of indolizine-2-carboxylic acids. semanticscholar.orgresearchgate.net
For industrial-scale synthesis, flow chemistry offers several advantages over traditional batch processing. Continuous flow reactors can enhance reaction efficiency, improve safety by minimizing the volume of hazardous materials at any given time, and allow for easier automation and control of reaction parameters. rsc.org The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions, are also important considerations to minimize environmental impact.
The choice of starting materials is also critical for a scalable process. Pyridine derivatives are often used as precursors due to their commercial availability and well-established reactivity. rsc.org The synthesis of the indolizine core can be achieved through various methods, including the Chichibabin reaction and 1,3-dipolar cycloadditions. jbclinpharm.org
The table below outlines key considerations for the scale-up of this compound synthesis:
| Consideration | Key Factors | Potential Solutions & Improvements | References |
| Synthetic Route | Yield, atom economy, number of steps, availability of starting materials. | Utilization of efficient coupling reagents (e.g., CDI, T3P), one-pot procedures, and readily available pyridine precursors. | tandfonline.comrsc.orgsemanticscholar.orgrsc.orgjbclinpharm.org |
| Reaction Conditions | Temperature, pressure, reaction time, solvent selection. | Optimization of parameters, use of continuous flow reactors for better control and safety, and employing green solvents. | rsc.org |
| Catalysis | Catalyst cost, efficiency, and recyclability. | Development of robust and recyclable catalysts, including heterogeneous catalysts. | rsc.org |
| Purification | Purity requirements, efficiency of separation techniques. | Development of crystallization-based purifications to avoid chromatography on a large scale. | |
| Safety & Environment | Handling of hazardous reagents, waste generation. | Use of less hazardous reagents, minimizing solvent use, and implementing green chemistry principles. |
Structural Elucidation Methodologies for Indolizine 2 Carboxamide and Its Congeners
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals detailed information about their electronic and atomic composition. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used in concert to build a complete structural picture of indolizine-2-carboxamide congeners.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for confirming the indolizine (B1195054) core and the specific substitution pattern. core.ac.uk
One-dimensional ¹H and ¹³C NMR analyses of 2-substituted indolizines allow for the identification of all signals. core.ac.uk In the ¹H NMR spectrum of the indolizine ring, the proton at the C-5 position is typically observed at the lowest field (most deshielded) due to the electronic effect of the adjacent bridgehead nitrogen atom. nipne.ro Protons on the six-membered ring (H-5, H-6, H-7, H-8) and the five-membered ring (H-1, H-3) exhibit characteristic chemical shifts and coupling constants that confirm the bicyclic structure. The presence of the carboxamide group at the C-2 position influences the chemical shifts of adjacent protons, particularly H-1 and H-3.
To achieve unambiguous assignments, especially in complex or highly substituted derivatives, two-dimensional (2D) NMR techniques are employed. nipne.ro These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the six-membered and five-membered rings. nipne.ro
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons. nipne.ro
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons), such as C-2, C-9, and the carbonyl carbon of the carboxamide, by observing their long-range couplings to nearby protons. nipne.ro
Furthermore, variable-temperature NMR studies have been used to investigate the dynamic behavior of N,N-dialkylindolizine-2-carboxamides. These experiments allow for the determination of rotational energy barriers around the N–CO bond of the tertiary amide group, providing insight into the conformational properties of these molecules. core.ac.uk
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-1 | ~7.0-7.5 | ~105-110 |
| C-2 | - | ~125-130 |
| H-3 | ~6.5-7.0 | ~115-120 |
| H-5 | ~7.8-8.2 | ~120-125 |
| H-6 | ~6.6-7.0 | ~112-115 |
| H-7 | ~7.0-7.4 | ~118-122 |
| H-8 | ~7.5-7.9 | ~115-118 |
| C-9 | - | ~135-140 |
| C=O (Amide) | - | ~160-165 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound derivatives, high-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides the exact molecular mass of the compound. This allows for the determination of the precise elemental formula, which serves as a primary confirmation of the compound's identity and successful synthesis.
The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The indolizine nucleus is relatively stable, but characteristic losses of fragments from the substituents can help confirm their presence and connectivity. For the carboxamide moiety, fragmentation may involve cleavage of the amide bond, providing further evidence for the proposed structure. The fragmentation of the indole (B1671886) nucleus, an isomer of indolizine, often involves the loss of HCN, and similar pathways can be characteristic for the indolizine core. scirp.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is particularly useful for confirming the presence of the amide group. Key characteristic absorption bands include:
C=O Stretch (Amide I band): This is a strong, sharp absorption typically found in the region of 1680-1630 cm⁻¹. Its precise position can provide clues about hydrogen bonding and conjugation. spectroscopyonline.com
N-H Stretch: For primary (-CONH₂) and secondary (-CONHR) amides, N-H stretching vibrations appear in the 3400-3200 cm⁻¹ region. Primary amides show two bands (symmetric and asymmetric stretching), while secondary amides show a single band. spectroscopyonline.com
N-H Bend (Amide II band): This absorption, found around 1640-1550 cm⁻¹, is characteristic of secondary amides and arises from a combination of N-H bending and C-N stretching. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's conjugated π-system. The indolizine core is an aromatic, 10-π electron system, which gives rise to characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity of these absorptions are sensitive to the substituents on the indolizine ring. Analysis of the UV-Vis spectrum helps to confirm the nature of the aromatic chromophore and can be used to study how different substituents on the carboxamide group or the indolizine nucleus affect the electronic structure of the molecule. acs.org
X-ray Crystallography for Three-Dimensional Structure Determination of this compound Derivatives
While spectroscopic methods provide robust evidence for the constitution and connectivity of a molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. rsc.org
For indolizine derivatives, X-ray diffraction analysis has been used to:
Confirm the planar structure of the indolizine ring system.
Determine the precise orientation and conformation of substituents, including the carboxamide group at the C-2 position. rsc.org
Analyze intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking, which govern the solid-state packing of the molecules. rsc.org
The data obtained from X-ray crystallography are considered definitive proof of structure and are invaluable for understanding the steric and electronic properties of the molecule, which can be correlated with its chemical reactivity and biological activity.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 12.0497(6) |
| b (Å) | 17.8324(10) |
| c (Å) | 19.6052(11) |
| β (°) | 100.372(1) |
| Volume (ų) | 4143.8(4) |
Note: Data presented is for a representative indolizine derivative to illustrate the type of information obtained from X-ray crystallography.
Chromatographic and Separation Techniques for this compound Purity Assessment
The synthesis of any chemical compound is typically followed by purification and an assessment of its purity. Chromatographic techniques are fundamental to both of these steps.
Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used extensively to monitor the progress of a chemical reaction. researchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. The retention factor (Rf) value of the product, this compound, provides a preliminary indication of its identity and helps in developing conditions for larger-scale purification. TLC is also a primary tool for assessing the purity of a sample by revealing the presence of any impurities as separate spots. researchgate.net
Column Chromatography is the standard method for purifying synthetic compounds on a preparative scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica gel or alumina), and a solvent or solvent mixture (mobile phase) is passed through the column to separate the components based on their differential adsorption. Fractions are collected and analyzed by TLC to isolate the pure this compound derivative.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to determine the purity of the final compound. ptfarm.pl A small amount of the sample is injected into a high-pressure stream of a mobile phase that flows through a column packed with a stationary phase (e.g., C18 for reversed-phase HPLC). A detector (commonly a UV detector set to a wavelength where the indolizine chromophore absorbs) measures the concentration of the compound as it elutes from the column. A pure sample will ideally show a single peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for the purity to be quantified, typically as a percentage (e.g., >95% or >99%). nih.gov
Chemical Reactivity and Transformation Studies of Indolizine 2 Carboxamide
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indolizine-2-carboxamide Core
The indolizine (B1195054) ring is characteristically π-electron-rich, rendering it susceptible to electrophilic attack. chim.itjbclinpharm.org Conversely, it generally displays resistance to nucleophilic aromatic substitution. chim.itjbclinpharm.org
Electrophilic Aromatic Substitution:
Electrophilic substitution on the indolizine core preferentially occurs at the C-3 and C-1 positions of the five-membered pyrrole-like ring. jbclinpharm.orgnih.gov The electron-donating nature of the nitrogen atom directs electrophiles to these positions. The carboxamide group at C-2, being an electron-withdrawing group, can influence the regioselectivity of these reactions.
Detailed research findings indicate that reactions such as nitration and halogenation proceed readily on the indolizine nucleus. chim.itjbclinpharm.org While specific studies focusing solely on this compound are limited in the provided search results, the general reactivity patterns of indolizines provide a strong predictive framework. For instance, nitration of indolizines typically yields 1-nitro and/or 3-nitro derivatives, and halogenation follows a similar pattern. jbclinpharm.org
Nucleophilic Aromatic Substitution:
The electron-rich nature of the indolizine system makes it inherently resistant to classical nucleophilic aromatic substitution (SNAr) reactions, which typically require an electron-deficient aromatic ring. chim.itjbclinpharm.orgnih.gov Such reactions on the indolizine core are rare and would likely necessitate the presence of strong electron-withdrawing groups or specific reaction conditions that are not detailed in the available literature for this compound. chim.it
| Reaction Type | Typical Regioselectivity on Indolizine Core | Influence of C-2 Carboxamide |
| Electrophilic Aromatic Substitution | C-3 and C-1 | The electron-withdrawing nature of the carboxamide group may deactivate the ring towards electrophilic attack and could potentially influence the C-1/C-3 selectivity. |
| Nucleophilic Aromatic Substitution | Generally unreactive | The carboxamide group is not typically sufficient to activate the ring for standard SNAr reactions. |
Functional Group Transformations of the Carboxamide Moiety in this compound
The carboxamide functional group at the C-2 position is a versatile handle for a variety of chemical transformations. These modifications can lead to a diverse array of this compound derivatives with potentially altered biological activities or physicochemical properties.
Common transformations of the carboxamide moiety include:
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding Indolizine-2-carboxylic acid.
Reduction: The carboxamide can be reduced to an amine, affording 2-(aminomethyl)indolizine derivatives. This is often achieved using powerful reducing agents like lithium aluminum hydride.
Dehydration: Primary carboxamides can be dehydrated to form nitriles (Indolizine-2-carbonitrile).
N-Alkylation/N-Arylation: The hydrogen atoms on the nitrogen of a primary or secondary carboxamide can be substituted with alkyl or aryl groups.
A study by Kaye et al. describes the synthesis of a series of this compound derivatives through the amidation of Indolizine-2-carboxylic acid using propylphosphonic acid anhydride (B1165640) (T3P) as a coupling agent. researchgate.net This demonstrates a key transformation where the carboxylic acid is converted to the carboxamide, a reaction that can also be reversed (hydrolysis).
| Transformation | Reagents and Conditions | Product |
| Amidation of Indolizine-2-carboxylic acid | Various amines, T3P, -20 to -10 °C then rt or reflux | This compound derivatives |
| Hydrolysis | Acid or base catalysis, heat | Indolizine-2-carboxylic acid |
| Reduction | e.g., LiAlH4 | 2-(Aminomethyl)indolizine |
| Dehydration | e.g., P2O5, SOCl2 | Indolizine-2-carbonitrile |
Oxidation and Reduction Chemistry of this compound
The indolizine ring can undergo both oxidation and reduction reactions, leading to various transformed products.
Oxidation:
The oxidation of indolizines can result in a variety of products depending on the oxidant and reaction conditions. Strong oxidation can lead to the cleavage of the heterocyclic rings. Milder oxidation might lead to the formation of functionalized indolizines or related heterocyclic systems. For example, some synthetic routes to indolizines rely on an oxidation step to aromatize a dihydroindolizine intermediate. rsc.org
Reduction:
Reduction of the indolizine nucleus can lead to dihydro-, tetrahydro-, or even fully saturated octahydroindolizine (B79230) (indolizidine) derivatives. Catalytic hydrogenation is a common method for achieving these reductions. The specific conditions (catalyst, pressure, temperature) will determine the extent of reduction. The carboxamide group at C-2 would likely remain intact under typical catalytic hydrogenation conditions used for the aromatic system, although more forcing conditions could potentially reduce the amide as well.
| Reaction | Reagents/Conditions | Potential Product |
| Oxidation | Varies (e.g., air, MnO2) | Ring-opened products or functionalized indolizines. |
| Reduction | Catalytic Hydrogenation (e.g., H2, Pd/C) | Dihydro-, Tetrahydro-, or Octahydrothis compound. |
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity and controlling product formation.
Electrophilic Substitution: The mechanism of electrophilic aromatic substitution on indolizines is analogous to that of other electron-rich aromatic systems. It involves the initial attack of the electrophile on the π-system of the pyrrole (B145914) ring, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. nih.gov Computational studies have confirmed the electron-rich nature of the pyrrole ring in indolizines, supporting this mechanistic pathway. nih.gov
Cycloaddition Reactions: The mechanism of the [8+2] cycloaddition of indolizines is often considered a concerted pericyclic process. mdpi.comnih.gov However, stepwise mechanisms involving zwitterionic intermediates have also been proposed and may be operative depending on the specific reactants and conditions. nih.gov There is ongoing discussion and a lack of definitive experimental evidence to universally favor one mechanism over the other. nih.gov
Formation of Indolizines: Mechanistic studies on the synthesis of indolizines themselves provide insight into their reactivity. For instance, the formation of indolizines from 2-enynylpyridines has been shown to proceed through a base-catalyzed double-bond isomerization followed by a concerted pseudocoarctate cyclization. nih.gov Other syntheses involve 1,3-dipolar cycloadditions of pyridinium (B92312) ylides. rsc.orgorganic-chemistry.org
Recent reviews have highlighted the significant progress in understanding the reaction mechanisms for the synthesis of indolizine scaffolds, which often involve complex, multi-step sequences including cyclizations and aromatizations. colab.wsresearchhub.com
| Reaction | Mechanistic Details |
| Electrophilic Aromatic Substitution | Two-step process: formation of a resonance-stabilized cationic intermediate followed by deprotonation. |
| [8+2] Cycloaddition | Can be a concerted pericyclic reaction or a stepwise process involving zwitterionic intermediates. |
| Indolizine Synthesis (from 2-enynylpyridines) | Base-catalyzed isomerization followed by a concerted pseudocoarctate cyclization. nih.gov |
Computational and Theoretical Chemistry of Indolizine 2 Carboxamide
Quantum Chemical Calculations on Indolizine-2-carboxamide Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of this compound. These calculations provide a detailed picture of electron distribution, molecular orbitals, and reactivity.
The electronic properties of indolizine (B1195054) derivatives are significantly influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller gap generally implies higher reactivity. nih.gov
Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide further insights into the molecule's behavior. These descriptors are summarized in the table below.
| Descriptor | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes charge transfer within the molecule at its ground state. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the energy change when the system is saturated with electrons. |
Table 1: Key Global Reactivity Descriptors Calculated from Frontier Molecular Orbital Energies.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations offer a dynamic perspective on its interactions with biological macromolecules, such as enzymes or receptors, which is crucial for understanding its potential pharmacological effects. nih.govmdpi.com
The process begins with a molecular docking study to predict the preferred binding orientation of this compound within the active site of a target protein. nih.govmdpi.com Once a stable complex is identified, it is subjected to MD simulation. This involves placing the ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms using a force field. mdpi.com By integrating Newton's laws of motion, the simulation tracks the trajectory of each atom over a specific period, typically nanoseconds to microseconds. mdpi.com
These simulations reveal crucial information about the stability of the ligand-protein complex and the nature of the interactions that maintain it. nih.govmdpi.com Key interactions that can be analyzed include:
Hydrogen Bonds: The carboxamide group of this compound is a potent hydrogen bond donor and acceptor. MD simulations can track the formation, duration, and strength of hydrogen bonds with amino acid residues in the target protein. nih.gov
Hydrophobic Interactions: The aromatic indolizine ring can engage in stacking interactions (π-π) and other hydrophobic contacts with nonpolar residues like tyrosine (Tyr) and phenylalanine (Phe). nih.gov
Analysis of the simulation trajectory provides quantitative data, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over time. Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy, providing a more accurate measure of binding affinity than docking scores alone. nih.gov
QSAR (Quantitative Structure-Activity Relationship) and Machine Learning in this compound Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. doaj.org For this compound and its analogues, QSAR studies are instrumental in predicting their activity and guiding the design of new derivatives with enhanced properties. nih.goveurjchem.com
A QSAR study involves several key steps:
Dataset Collection: A series of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with the observed activity. eurjchem.com
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like leave-one-out cross-validation and external test sets to ensure its reliability. doaj.orgresearchgate.net
In recent years, machine learning (ML) algorithms have been increasingly integrated into QSAR modeling to handle complex, non-linear relationships between structure and activity. eurjchem.com Algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) can often generate more robust and predictive models than traditional linear methods. These ML-based QSAR models can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the drug discovery process.
| Modeling Technique | Description | Application in Indolizine Research |
| Multiple Linear Regression (MLR) | A statistical method that uses a linear equation to relate molecular descriptors to biological activity. | To build simple, interpretable models for predicting the activity of indolizine derivatives. eurjchem.com |
| Support Vector Machines (SVM) | A supervised machine learning algorithm that finds an optimal hyperplane to separate data points into different classes or for regression. | To model non-linear structure-activity relationships for improved predictive accuracy. |
| Random Forests (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | To handle large datasets with many descriptors and provide robust predictions. |
| Artificial Neural Networks (ANN) | A computational model inspired by the structure and function of biological neural networks. | To capture highly complex and non-linear patterns in the data. |
Table 2: Common QSAR and Machine Learning Techniques in Drug Design.
Prediction of Spectroscopic Signatures of this compound
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which is invaluable for structure elucidation and interpretation of experimental data. nih.gov
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹³C and ¹⁵N chemical shifts, is a common application of DFT. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. researchgate.net Calculations are typically performed on the optimized geometry of the molecule using a suitable functional and basis set (e.g., B3LYP/cc-pVDZ). rsc.org The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net These theoretical predictions can be highly accurate and are used to assign ambiguous signals in experimental spectra and confirm the correct structure among several possibilities, such as regioisomers or tautomers. researchgate.netrsc.org
UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). elixirpublishers.com This method calculates the energies of electronic transitions from the ground state to various excited states. joaquinbarroso.com The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These calculations help in understanding the electronic transitions responsible for the observed colors and photophysical properties of the compound, often relating to π-π* transitions within the conjugated indolizine system. researchgate.net
IR Spectroscopy: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be calculated using DFT. mu-varna.bg After geometry optimization, a frequency calculation is performed, which yields the vibrational modes of the molecule. The resulting computed spectrum can be compared with experimental IR data to help assign specific absorption bands to the vibrations of functional groups, such as the C=O and N-H stretches of the carboxamide moiety. elixirpublishers.com
Reaction Pathway Elucidation for this compound Transformations via Computational Methods
Computational methods, primarily DFT, are essential for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of this compound. e3s-conferences.org These studies provide a detailed understanding of reaction pathways, transition states, and the factors controlling selectivity.
The synthesis of the indolizine core often involves cycloaddition reactions, such as the 1,3-dipolar cycloaddition of a pyridinium (B92312) ylide with an alkyne. mdpi.comjbclinpharm.org Computational chemists can model this entire reaction coordinate. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, they can map out the most energetically favorable pathway. researchgate.net
Key aspects of reaction pathway elucidation include:
Transition State (TS) Searching: Locating the transition state structure, which is the highest energy point along the reaction coordinate, is crucial. The energy of the TS determines the activation energy barrier of the reaction, which in turn governs the reaction rate. e3s-conferences.org
Intermediate Identification: Stable intermediates along the reaction pathway can be identified as local minima on the potential energy surface.
Regioselectivity and Stereoselectivity: When a reaction can lead to multiple products (e.g., different regioisomers), computational analysis can predict the major product by comparing the activation energies of the competing pathways. The path with the lower energy barrier is kinetically favored. researchgate.net
Catalytic Cycles: For catalyzed reactions, computational methods can model the entire catalytic cycle, showing how the catalyst interacts with the substrates and facilitates the transformation. nih.gov
For example, a DFT study on the formation of an indolizine scaffold can reveal whether the reaction proceeds through a concerted or stepwise mechanism, and analysis of the frontier molecular orbitals (FMO) of the reactants can explain the observed regioselectivity. researchgate.net These theoretical insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. chim.itorganic-chemistry.org
Medicinal Chemistry and Pre Clinical Biological Activity of Indolizine 2 Carboxamide Analogs
Structure-Activity Relationship (SAR) Studies of Indolizine-2-carboxamide Derivatives
Modulation of Substituents on the Indolizine (B1195054) Ring System for Bioactivity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the bicyclic indolizine core. Studies have shown that modifications at various positions of the indolizine ring can modulate the potency and selectivity of these compounds for different biological targets.
For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, substitutions on the indole (B1671886) ring of indole-2-carboxamides have been explored. The presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance the modulatory potency at the CB1 receptor. nih.gov Additionally, the introduction of short alkyl groups at the C3 position on the indole ring also proved beneficial for activity. nih.gov
In the development of antitubercular agents targeting the MmpL3 transporter, substitutions on the indole ring of indole-2-carboxamides played a crucial role in determining their potency. A notable example is the introduction of fluoro groups at the 4 and 6 positions of the indole ring, which led to the identification of a highly potent analog. This compound, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. derpharmachemica.com The 4,6-dimethyl substitution on the indole ring also contributed to greater potency against a panel of mycobacterial species. researchgate.net
Furthermore, in the design of COX-2 inhibitors, the substitution pattern on the indolizine ring was a key determinant of activity. A series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov The presence of a methoxy (B1213986) group at the 7-position of the indolizine ring was a common feature in this series of compounds.
The following table summarizes the impact of indolizine ring substitutions on the bioactivity of this compound derivatives.
| Compound Series | Target | Key Substitutions on Indolizine Ring | Effect on Bioactivity |
| 1H-indole-2-carboxamides | CB1 Receptor Allosteric Modulators | 5-Chloro or 5-fluoro; 3-short alkyl groups | Enhanced modulatory potency nih.gov |
| Indole-2-carboxamides | MmpL3 Transporter (Antitubercular) | 4,6-Difluoro; 4,6-dimethyl | Increased potency against M. tuberculosis derpharmachemica.comresearchgate.net |
| Ethyl indolizine-1-carboxylates | COX-2 Enzyme | 7-Methoxy | Component of active inhibitors nih.gov |
Derivatization of the Carboxamide Group and its Impact on Biological Profiles
The carboxamide moiety at the 2-position of the indolizine ring is a critical functional group that significantly influences the biological profile of these analogs. Derivatization of this group has been extensively explored to optimize interactions with various biological targets.
For allosteric modulators of the CB1 receptor, the carboxamide functionality was found to be essential for exerting a stimulatory effect. nih.gov Structure-activity relationship studies revealed that the nature of the substituent on the carboxamide nitrogen is crucial. For instance, N-phenylethyl-1H-indole-2-carboxamides bearing a dimethylamino or piperidinyl group at the 4-position of the phenethyl moiety exhibited maximum stimulatory activity on the CB1 receptor. nih.gov
In the context of antitubercular agents targeting the MmpL3 transporter, the substituent on the carboxamide nitrogen plays a vital role in potency. A cyclooctyl group attached to the carboxamide nitrogen resulted in potent pan-activity against various mycobacterial species. researchgate.net Similarly, a cyclooctyl substituent on the carboxamide maintained antimicrobial activity against M. tuberculosis. researchgate.net The 4-methylcyclohexyl substituted carboxamides also displayed significant anti-NTM and anti-TB activity. researchgate.net The compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, with a bulky bicycloheptane (B81988) moiety on the carboxamide, showed exceptional antitubercular activity. derpharmachemica.com
The following table illustrates the effect of carboxamide group derivatization on the biological activity of this compound analogs.
| Compound Series | Target | Carboxamide (N-substituent) | Effect on Bioactivity |
| N-phenylethyl-1H-indole-2-carboxamides | CB1 Receptor Allosteric Modulators | 4-(Dimethylamino)phenethyl or 4-(Piperidin-1-yl)phenethyl | Maximum stimulatory activity nih.gov |
| Indole-2-carboxamides | MmpL3 Transporter (Antitubercular) | Cyclooctyl, Cycloheptyl, 4-Methylcyclohexyl | Potent pan-antimycobacterial activity researchgate.net |
| Indole-2-carboxamides | MmpL3 Transporter (Antitubercular) | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl | Exceptional antitubercular activity derpharmachemica.com |
Stereochemical Influences on this compound Bioactivity
The influence of stereochemistry on the biological activity of this compound derivatives is a critical aspect of their medicinal chemistry. However, based on the conducted literature review, there is limited specific research available that systematically investigates the impact of different stereoisomers of indolizine-2-carboxamides on their biological profiles. While the synthesis of chiral indolizine derivatives has been reported, detailed comparative studies of the bioactivity of enantiomers or diastereomers within this specific chemical class are not extensively documented in the available literature. One study reported a facile synthetic route for a series of active enantiomers of an indolizine derivative, noting that only the 20(S)-camptothecin exhibited the desired antitumor activity, highlighting the importance of stereochemistry in that specific context. nih.gov
Target Identification and Mechanism of Action Studies for this compound
Enzyme Inhibition and Activation by this compound Analogs (e.g., COX-2, Monoamine Oxidase, Phosphatase Inhibitors, MmpL3 transporter)
This compound analogs have been identified as inhibitors of several key enzymes implicated in various diseases.
COX-2 Inhibition: Certain indolizine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were synthesized and screened for their in vitro COX-2 inhibitory activity. nih.gov Compound 2a , featuring a nitrile group on the phenyl ring attached to the indolizine nucleus via a carbonyl group, emerged as a promising COX-2 inhibitor with an IC50 of 6.56 µM. nih.gov Another compound, 2c , exhibited moderate COX-2 inhibition with an IC50 of 6.94 µM. nih.gov
Monoamine Oxidase (MAO) Inhibition: N'-substituted hydrazides of indolizine-2-carboxylic acid have been synthesized and shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. jbclinpharm.org These compounds were found to be more active than the known MAO inhibitor, iproniazid (B1672159). jbclinpharm.org
Phosphatase Inhibition: The indolizine scaffold has been identified as a promising lead structure for the development of phosphatase inhibitors. ijper.org Specifically, 3-substituted indolizine-1-carbonitrile (B3051405) derivatives have shown activity against MPtpA/MPtpB phosphatases, which are involved in infectious diseases. ijper.org One compound was found to be 10-fold more selective for MPTPB. ijper.org
MmpL3 Transporter Inhibition: Indole-2-carboxamides have been identified as potent inhibitors of the Mycobacterium membrane protein Large 3 (MmpL3), a transporter essential for mycolic acid biosynthesis in mycobacteria. researchgate.netrsc.org This inhibition disrupts the translocation of trehalose-monomycolate to the outer membrane, leading to antitubercular activity. researchgate.net The compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 0.012 μM against drug-sensitive M. tuberculosis. derpharmachemica.com
The following table summarizes the enzyme inhibitory activity of selected this compound analogs.
| Compound/Series | Target Enzyme/Transporter | Activity (IC50/MIC) |
| Ethyl 7-methoxy-3-(4-cyanobenzoyl)-2-phenylindolizine-1-carboxylate (2a) | COX-2 | IC50 = 6.56 µM nih.gov |
| Ethyl 7-methoxy-3-(4-fluorobenzoyl)-2-phenylindolizine-1-carboxylate (2c) | COX-2 | IC50 = 6.94 µM nih.gov |
| N'-substituted hydrazides of indolizine-2-carboxylic acid | Monoamine Oxidase (MAO) | More active than iproniazid jbclinpharm.org |
| 3-Substituted indolizine-1-carbonitrile derivatives | MPtpB Phosphatase | 10-fold selective inhibition ijper.org |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 Transporter | MIC = 0.012 µM (M. tuberculosis) derpharmachemica.com |
| Indole-2-carboxamides with cyclooctyl head group | MmpL3 Transporter | MIC = 0.0039 to 0.625 µg/mL (depending on Mycobacterium species) researchgate.net |
Cellular Uptake and Intracellular Localization of this compound Derivatives (Pre-clinical, in vitro)
The cellular uptake and subsequent intracellular localization of this compound derivatives are critical determinants of their biological activity. While direct studies on this compound are limited, research on structurally related fluorescent indolizine analogs provides valuable insights into how these compounds might traverse cellular barriers and distribute within the cell.
Studies utilizing fluorescently-labeled indolizine-based coumarin (B35378) analogs have demonstrated that the physicochemical properties of these molecules, particularly their charge, play a pivotal role in their cellular uptake. Neutral, uncharged indolizine derivatives have been observed to readily penetrate the membranes of living cells, such as rat embryonic cardiomyoblast-derived H9c2 cells. Following uptake, these compounds tend to accumulate nonspecifically within a wide array of cellular structures. rsc.org
In contrast, positively charged indolizine analogs, such as those containing a quaternary pyridinium (B92312) salt, exhibit markedly different behavior. These charged molecules are unable to passively cross the intact plasma membrane of living cells. rsc.org However, when the cell membrane is permeabilized, for instance with digitonin, these cationic derivatives can enter the cell. Once inside, they show a distinct pattern of localization, specifically accumulating in the nucleus and the nuclear membrane. This selective nuclear staining was confirmed by co-localization experiments with Hoechst 33342, a well-known nuclear stain. rsc.org
Pre-clinical in vitro Biological Evaluation of this compound
The this compound scaffold has been the subject of extensive pre-clinical evaluation, revealing a broad spectrum of biological activities. These in vitro studies have been crucial in identifying the potential therapeutic applications of this class of compounds.
Cell-based assays have demonstrated the potent and diverse activities of this compound derivatives against various pathological cells and microorganisms.
Antiproliferative Activity:
A significant number of indolizine and indole-2-carboxamide analogs have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines. These compounds have shown promising activity against a range of human cancers. For instance, certain indolizine derivatives incorporating a cyclopropylcarbonyl group exhibited potent antiproliferative effects against the human hepatocellular liver carcinoma (Hep-G2) cell line, with IC₅₀ values as low as 0.20 µg/mL. nih.gov Another study on pyrrolizine/indolizine derivatives bearing an isoindole moiety identified compounds with significant activity against HePG2, HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with IC₅₀ values in the low micromolar range. researchgate.net Furthermore, a series of indole-2-carboxamide derivatives demonstrated potent growth inhibition against pediatric brain tumor cells. nih.gov
| Compound Type | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Indolizine-cyclopropylcarbonyl derivative (5j) | Hep-G2 (Liver) | 0.20 µg/mL | nih.gov |
| Difluoro-substituted indolizine (6o) | HePG2 (Liver) | 6.02 µM | researchgate.net |
| Difluoro-substituted indolizine (6o) | HCT-116 (Colon) | 5.84 µM | researchgate.net |
| Difluoro-substituted indolizine (6o) | MCF-7 (Breast) | 8.89 µM | researchgate.net |
| Indole-2-carboxamide (Va) | Various (Mean GI₅₀) | 26 nM | researchgate.net |
| Indole-2-carboxamide (5e) | Various (Mean GI₅₀) | 0.95 µM | nih.gov |
Antiviral Activity:
This compound derivatives have also been investigated for their potential as antiviral agents. A patent application has described novel indolizine-2-carboxamides that are active against the Hepatitis B Virus (HBV). rsc.org In other studies, related indole-based thiosemicarbazides demonstrated significant activity against Coxsackie B4 virus, with EC₅₀ values in the range of 0.4–2.1 μg/mL. researchgate.net Furthermore, a series of indole-2-carboxylate (B1230498) derivatives showed potent inhibitory activity against Coxsackie B3 virus and Influenza A virus. researchgate.net
| Compound Type | Virus | Cell Line | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Indolylthiosemicarbazide (6a) | Coxsackie B4 | HeLa | 0.4 µg/mL | researchgate.net |
| Indolylthiosemicarbazide (6b) | Coxsackie B4 | Vero | 0.8 µg/mL | researchgate.net |
| Indole-2-carboxylate (2f) | Coxsackie B3 | Vero | 1.59 µmol/L | researchgate.net |
| Indole-2-carboxylate (14f) | Influenza A | MDCK | 7.53 µmol/L | researchgate.net |
| This compound Analog | Hepatitis B Virus (HBV) | HepG2.2.15 | Data disclosed in patent | rsc.org |
Antimicrobial and Antitubercular Activity:
The this compound scaffold is particularly prominent in the search for new antibacterial and antitubercular drugs. Numerous studies have reported potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a series of indolizine-1-carbonitrile derivatives showed significant antibacterial and antifungal activity, with MIC values ranging from 8 to 256 µg/mL against different strains. Another study highlighted indolizine derivatives with selective toxicity against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium smegmatis.
Indole-2-carboxamides have emerged as a promising class of antitubercular agents, with some analogs demonstrating exceptional potency against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. Some derivatives have shown MIC values in the sub-micromolar and even nanomolar range. rsc.orgnih.gov
| Compound Type | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Indolizine-1-carbonitrile (5b) | Fungi | 8–32 µg/mL | |
| Indolizine-1-carbonitrile (5g) | Bacteria | 16–256 µg/mL | |
| Indolizine derivative (XXI) | M. smegmatis | 25 µg/mL (bacteriostatic) | |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | M. tuberculosis (drug-sensitive) | 0.012 µM | |
| Indole-2-carboxamide (25) | M. abscessus | 0.0039-0.625 µg/mL | rsc.org |
| Indolizine-Isoniazid conjugate (IND-INH) | M. tuberculosis H37Rv | More significant than Isoniazid at 50 µg/ml |
To elucidate the mechanisms underlying the observed cellular activities, biochemical assays have been employed to identify and characterize the direct molecular targets of this compound derivatives. These studies have revealed that these compounds can engage with a variety of key biological macromolecules.
In the context of their anticancer effects, indolizine and indole-2-carboxamide analogs have been shown to inhibit several protein kinases that are crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netresearchgate.net For example, one indolizine derivative (5j) displayed significant EGFR kinase inhibitory activity with an IC₅₀ value of 0.085 µM. nih.gov A separate study found that a difluoro-substituted indolizine derivative (6o) potently inhibited both EGFR and CDK2 with IC₅₀ values of 62 nM and 118 nM, respectively. researchgate.net Additionally, some indolizine derivatives are known to interfere with microtubule dynamics by inhibiting tubulin polymerization.
For their antitubercular activity, a primary target for indole-2-carboxamides has been identified as the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter of trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall, making it an attractive target for novel anti-TB drugs.
| Compound Type | Molecular Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indolizine derivative (5j) | EGFR Kinase | 0.085 µM | nih.gov |
| Difluoro-substituted indolizine (6o) | EGFR | 62 nM | researchgate.net |
| Difluoro-substituted indolizine (6o) | CDK2 | 118 nM | researchgate.net |
| Indole-2-carboxamide (Va) | EGFR | 71 nM | researchgate.net |
| Indole-2-carboxamide (Va) | BRAFV600E | 67 nM | researchgate.net |
| Indole-2-carboxamide (Ve) | VEGFR-2 | 1.95 nM | researchgate.net |
| Indole-2-carboxamide (5e) | CDK2 | 13 nM | nih.gov |
| Indole-2-carboxamide analogs | MmpL3 | Target identified through mutational analysis |
Pre-clinical in vivo Pharmacological Studies of this compound (Animal Models Only)
Following promising in vitro results, select this compound derivatives have advanced to pre-clinical in vivo studies in animal models to assess their efficacy and pharmacokinetic properties in a more complex biological system.
Anti-infective Models:
The in vivo efficacy of indole-2-carboxamides has been demonstrated in models of mycobacterial infection. In a mouse model of acute Mycobacterium abscessus infection, oral administration of two lead indole-2-carboxamide compounds resulted in a statistically significant reduction in the bacterial loads in both the lungs and spleen. Another study reported that an optimized indole-2-carboxamide showed excellent activity in a mouse aerosol model of tuberculosis infection. Furthermore, a series of indoline-2-carboxamides, a closely related scaffold, showed full cures in a stage 1 mouse model of Human African Trypanosomiasis (HAT) and a partial cure in a stage 2 model, which involves the central nervous system. nih.gov
Anti-cancer Models:
The anti-cancer potential of this scaffold has also been validated in vivo. Studies on pediatric glioma have shown that indole-2-carboxamides can induce tumor regression in animal models.
Antiviral Models:
The antiviral activity of indolizine-2-carboxamides has been tested in vivo using HBV-transgenic mice. These models are suitable for pre-clinical antiviral testing and have been used to demonstrate the in vivo activity of core protein assembly modifiers. rsc.org
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives is crucial for their development as therapeutic agents. Preclinical pharmacokinetic studies in animal models provide essential data in this regard.
Several studies have indicated that indole-2-carboxamide derivatives can possess favorable pharmacokinetic profiles. For instance, lead candidates for tuberculosis treatment displayed good oral exposure and favorable in vivo pharmacokinetic properties in rodents when administered in a microemulsion preconcentrate formulation. One particularly promising N-arylsulfonyl-indole-2-carboxamide derivative, developed as a fructose-1,6-bisphosphatase inhibitor, exhibited an excellent oral bioavailability of 99.1% in rats. nih.gov
Studies on the related indoline-2-carboxamide scaffold have also provided valuable ADME insights. Early in vitro profiling of a lead compound showed a good plasma protein free fraction and a measured intrinsic clearance (Clᵢₙₜ) of 4.4, 4.4, and 2.6 mL/min/g in mouse, rat, and human liver microsomes, respectively. nih.gov These properties are consistent with the potential for oral bioavailability and CNS penetration. nih.gov
| Compound/Derivative Type | Animal Model | Pharmacokinetic Parameter | Value/Observation | Reference |
|---|---|---|---|---|
| N-arylsulfonyl-indole-2-carboxamide (Cpd118) | Rat | Oral Bioavailability | 99.1% | nih.gov |
| Indole-2-carboxamide lead candidates (KDZ304, KDZ349) | Rodents | Oral Exposure | Good oral exposure in a microemulsion formulation | |
| Indoline-2-carboxamide (Compound 1) | Mouse | Intrinsic Clearance (Clᵢₙₜ) | 4.4 mL/min/g liver microsomes | nih.gov |
| Indoline-2-carboxamide (Compound 1) | Rat | Intrinsic Clearance (Clᵢₙₜ) | 4.4 mL/min/g liver microsomes | nih.gov |
| Indoline-2-carboxamide (Compound 1) | Human | Intrinsic Clearance (Clᵢₙₜ) | 2.6 mL/min/g liver microsomes | nih.gov |
| Indoline-2-carboxamide series | Mouse | Brain Penetration | Demonstrated CNS penetration and efficacy in a stage 2 HAT model | nih.gov |
Potential Therapeutic Areas Derived from Pre-clinical Research
Pre-clinical investigations into this compound analogs and related indolizine derivatives have unveiled a broad spectrum of biological activities, highlighting their potential for development in several key therapeutic areas. These areas include oncology, inflammatory disorders, infectious diseases (bacterial, viral, and mycobacterial), and neurological conditions. The versatility of the indolizine scaffold allows for structural modifications that can be fine-tuned to target various biological pathways and receptors, leading to a rich and diverse pharmacological profile.
Anticancer Activity
This compound analogs have emerged as a promising class of compounds in oncology research, demonstrating significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. Research has focused on their ability to inhibit key pathways involved in tumor growth and progression.
A series of indole-based derivatives, including indole-2-carboxamides, were designed as multi-target antiproliferative agents. researchgate.net Several of these compounds demonstrated potent activity against human cancer cell lines, with GI50 values in the nanomolar range, comparable or superior to the reference drug erlotinib. researchgate.net For instance, compound Va was identified as a particularly potent derivative with a GI50 value of 26 nM and showed strong inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 71 nM. researchgate.net Further studies revealed that these compounds also inhibit other crucial kinases like BRAFV600E and VEGFR-2, suggesting a multi-targeted mechanism of action. researchgate.net
Other research has highlighted the anticancer potential of the broader indolizine scaffold. Indolizines fused with a seven-member lactone ring were evaluated for their antiproliferative activity against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines. mdpi.com Similarly, functionalized indolizines have shown cytostatic and cytotoxic effects against non-small cell lung cancer, glioblastoma, melanoma, and renal cancer cell lines. researchgate.net The N-benzylindoleamide analog 8a and related compounds have shown selective antitumour profiles against paediatric brain cancer cells, such as KNS42 glioma cells. drugs.com Transcriptional analysis of cells treated with 8a revealed a significant downregulation of genes positively correlated with tumour growth and progression. drugs.com
| Compound | Cancer Cell Line | Activity Type | Potency | Target(s) |
|---|---|---|---|---|
| Va | Not specified | Antiproliferative | GI50 = 26 nM | EGFR, BRAFV600E, VEGFR-2 |
| Va | Not specified | EGFR Inhibition | IC50 = 71 nM | EGFR |
| 8a | KNS42 (paediatric GBM) | Antitumour | Not specified | Downregulation of growth-related genes |
| 8c | DAOY (medulloblastoma) | Cytotoxic | IC50 = 4.10 µM | Not specified |
| 8f | DAOY (medulloblastoma) | Cytotoxic | IC50 = 3.65 µM | Not specified |
| 8f | DAOY (medulloblastoma) | Antiproliferative | IC50 = 9.91 µM | Not specified |
| 5c | HOP-62, NCI-H226, SNB-75, SK-MEL-2, RXF-393 | Cytotoxic | Not specified | Not specified |
Anti-inflammatory Activity
The indolizine nucleus has been investigated as a scaffold for the development of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. ijper.orgresearchgate.net COX-2 is a key enzyme in the biosynthetic pathway of prostaglandins, which are crucial mediators of inflammation. ijper.org
A series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were designed and screened for their in vitro inhibitory activity against the COX-2 enzyme. ijper.org Among the synthesized compounds, 2a and 2c emerged as promising COX-2 inhibitors. Compound 2a , which features a nitrile group on the phenyl ring, showed an IC50 value of 6.56 µM, comparable to the non-selective NSAID indomethacin (B1671933) (IC50 = 6.8 µM). ijper.org Compound 2c also exhibited moderate COX-2 inhibition with an IC50 of 6.94 µM. ijper.org Another study on 7-methoxy indolizine analogues identified diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a ) as a potent COX-2 inhibitor with an IC50 of 5.84 µM. nih.gov These findings suggest that the indolizine scaffold can serve as a viable template for designing selective COX-2 inhibitors with potential therapeutic applications in inflammatory diseases.
| Compound Series | Specific Compound | Target | Potency (IC50) |
|---|---|---|---|
| Ethyl indolizine-1-carboxylates | 2a | COX-2 | 6.56 µM |
| Ethyl indolizine-1-carboxylates | 2c | COX-2 | 6.94 µM |
| 7-methoxy indolizine analogues | 5a | COX-2 | 5.84 µM |
Antimicrobial Activity
Indolizine derivatives have demonstrated a broad spectrum of antimicrobial activity, showing potential against both Gram-positive and Gram-negative bacteria as well as various fungal strains. researchgate.netresearchgate.netnih.gov The nitrogen-containing heterocyclic system of indolizine is considered a key pharmacophore contributing to these properties. researchgate.netderpharmachemica.com
Studies have shown that synthesized indolizine derivatives exhibit selective toxicity against Gram-positive bacteria like Staphylococcus aureus and the acid-fast bacillus Mycobacterium smegmatis. researchgate.net One study identified a specific derivative, XXI , as having the highest inhibitory effect, with a bacteriostatic concentration of 25 µg/mL. researchgate.net Mannich bases of indolizine-1-carboxylate have also been synthesized and tested, with compounds 2c , 2f , and 2g showing maximum activity (77.5% to 95.1%) against the Gram-positive bacteria B. subtilis and S. aureus. nih.gov In the realm of antifungal research, indolizine-1-carbonitrile derivatives have been synthesized, with compound 5b showing the most potent antifungal activity with MIC values ranging from 8-32 µg/mL. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting fungal 14α-demethylase. nih.gov
| Compound/Derivative | Microorganism | Activity Type | Potency |
|---|---|---|---|
| Derivative XXI | S. aureus, M. smegmatis | Bacteriostatic | 25 µg/mL |
| Compound 2c, 2f, 2g | B. subtilis, S. aureus | Antibacterial | 77.5% to 95.1% activity |
| Compound 5b | Fungi | Antifungal | MIC = 8-32 µg/mL |
| Compound 5g | Bacteria | Antibacterial | MIC = 16-256 µg/mL |
Antiviral Activity
Indole-2-carboxamide derivatives have been identified as potent broad-spectrum antiviral agents, showing efficacy against a range of RNA viruses. researchgate.net These compounds often target host factors rather than viral proteins, which can offer a higher barrier to the development of resistance.
A series of third-generation indole-2-carboxamide derivatives, including CCG205432 , CCG206381 , and CCG209023 , have shown significant inhibitory activity against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV). researchgate.net These compounds exhibit half-maximal inhibitory concentrations (IC50) of approximately 1 µM in cell-based assays. researchgate.net Mechanism-of-action studies suggest that these indole-based compounds target a host factor that modulates cap-dependent translation, a critical process for the replication of many viruses. researchgate.net This broad mechanism is supported by their activity against members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. researchgate.net In vivo studies have further demonstrated that CCG205432 and CCG209023 can reduce the severity of clinical disease and improve survival in mice challenged with a lethal dose of WEEV. researchgate.net Other studies on indole-2-carboxylate derivatives have also shown broad-spectrum antiviral activity, with compound 8f exhibiting a high selectivity index (17.1) against Coxsackie B3 virus and compound 14f showing potent inhibition of influenza A (IC50 = 7.53 µmol/L). nih.gov
| Compound | Virus | Activity Type | Potency (IC50) |
|---|---|---|---|
| CCG205432 | WEEV | Inhibitory | ~1 µM |
| CCG206381 | WEEV | Inhibitory | ~1 µM |
| CCG209023 | WEEV | Inhibitory | ~1 µM |
| 8f | Cox B3 virus | Inhibitory | SI = 17.1 |
| 14f | Influenza A | Inhibitory | 7.53 µmol/L |
Neuropharmacological Activity
Derivatives of the indolizine and indole carboxamide scaffolds have shown potential for treating neurodegenerative disorders and other central nervous system conditions. Their activities are often linked to the modulation of key enzymes and receptors in the brain.
One area of investigation is the inhibition of monoamine oxidase (MAO) enzymes. researchgate.net MAO-B is a key enzyme that catalyzes the oxidative deamination of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. drugs.comrsc.org N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to inhibit monoamine oxidase, with activity greater than the reference drug iproniazid. researchgate.net More specifically, the indole-based compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) has been identified as a novel, selective, and competitive inhibitor of human MAO-B, with an IC50 value of 0.78 µM and a Ki of 94.52 nM. researchgate.netrsc.org
Additionally, indolizine derivatives have been explored as agonists for the human α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is a promising target for treating cognitive impairment associated with schizophrenia. nih.gov
| Compound/Derivative Class | Target | Activity | Potency |
|---|---|---|---|
| N'-substituted hydrazides of indolizine-2-carboxylic acid | Monoamine Oxidase (MAO) | Inhibition | More active than iproniazid |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | Inhibition | IC50 = 0.78 µM; Ki = 94.52 nM |
| Indolizine derivatives | α7 nAChR | Agonism | Potent activity, some higher than EVP-6124 |
Anti-tuberculosis Activity
Indole-2-carboxamides have been identified as a highly promising class of agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. ijper.orgresearchgate.net Their primary mechanism of action involves the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for mycolic acid translocation to the mycobacterial cell envelope. ijper.orgrsc.org
Structure-activity relationship studies have led to the development of lead candidates like KDZ304 and KDZ349 , which display improved in vitro activity compared to standard TB drugs. These compounds have demonstrated efficacy in mouse models of tuberculosis. Further research has shown that indole-2-carboxamides can significantly reduce the viability of Mtb within in vitro granuloma models using immune cells from both healthy individuals and those with type 2 diabetes, a significant comorbidity for tuberculosis. researchgate.net The potent and specific activity of these compounds against mycobacteria, with minimal cytotoxicity against human cell lines, makes them strong candidates for further preclinical development as novel anti-TB therapeutics. rsc.org Several ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates have also been screened, with a number of analogs showing activity against the H37Rv strain of M. tuberculosis. nih.gov
| Compound Class | Specific Compound(s) | Target | Activity |
|---|---|---|---|
| Indole-2-carboxamides | General class | MmpL3 transporter | High antimycobacterial activity against Mtb, MDR-TB, XDR-TB |
| Indole-2-carboxamides | KDZ304, KDZ349 | MmpL3 transporter | Improved in vitro activity and in vivo efficacy in mouse models |
| Indolizine-1-carboxylates | 2a, 2b, 2c, 2f, 2g, 2i, 2j, 2l, 2o, 2p, 2r | M. tuberculosis H37Rv | Active in in vitro screening |
Applications of Indolizine 2 Carboxamide Beyond Medicinal Chemistry
Indolizine-2-carboxamide in Materials Science
The diverse optical and electronic properties of indolizine (B1195054) derivatives make them attractive candidates for the development of advanced materials. researchgate.net Their applications span from light-emitting devices to highly sensitive chemical sensors.
Optoelectronic Devices and Dyes: The development of stable and tunable polycyclic aromatic compounds is a cornerstone of advancing organic optoelectronics. chemrxiv.org Indolizine derivatives have emerged as promising candidates due to their enhanced stability and vivid fluorescence across the visible spectrum. chemrxiv.org Researchers have designed and synthesized π-expanded indoloindolizines, which are polycyclic frameworks merging indole (B1671886) and indolizine moieties. chemrxiv.org This strategic fusion allows for precise modulation of the electronic structure and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, leading to tunable optoelectronic properties. chemrxiv.org These novel materials exhibit greater stability against photooxidation compared to traditional acenes, making them highly suitable for practical applications in devices like organic light-emitting diodes (OLEDs). chemrxiv.org
Furthermore, the strong electron-donating nature of the indolizine heterocycle has been leveraged in the creation of organic sensitizer (B1316253) components for dye-sensitized solar cells (DSSCs). organic-chemistry.org The planar structure and unique electronic characteristics contribute to efficient charge transfer, a critical process in solar energy conversion.
Fluorescent Markers and Sensors: The inherent fluorescence of the indolizine skeleton is a key feature exploited in the development of fluorescent markers and sensors. researchgate.netrsc.org Scientists have synthesized new fluorescent indolizine-based scaffolds with color-tunable emissions ranging from blue to orange (462–580 nm). This tunability is achieved by introducing various electron-withdrawing groups onto the indolizine ring, which modulates the intramolecular charge transfer (ICT) process. This capability allows for the rational design of fluorophores for specific applications. rudn.ru
This principle has been successfully applied to create fluorescent pH sensors with significant potential in fluorescence bioimaging. rudn.ru Additionally, indolizine-based fluorescent probes have been developed for the detection of specific analytes, such as a "turn-on" probe for sulfite, which exhibits strong fluorescence emission upon binding. organic-chemistry.org The properties of these fluorescent derivatives are summarized in the table below.
| Compound Type | Excitation Max (λex) | Emission Max (λem) | Application |
| Substituted Indolizine | 403-420 nm | 505-528 nm | Fluorescent Tags |
| Pyrido[2,3-b]indolizines | Not Specified | Green Emission (High Quantum Yield) | Bioimaging Probes |
| Color-Tunable Fluorophores | Not Specified | 462-580 nm | pH Sensors |
This table presents a summary of photophysical properties for various indolizine derivatives as reported in literature. rudn.ru
This compound as Chemical Probes or Tools in Biological Research
The ability to design indolizine derivatives with specific fluorescent properties makes them invaluable tools for visualizing and studying biological processes. Their planar structure and potential for hydrogen bonding allow for interactions with biological targets. mdpi.com
Indolizine-based compounds are being developed as fluorescent tags for studying biological objects. rudn.ru Their capacity to absorb light in the blue-violet range and emit in the green range of the spectrum makes them suitable for various bioimaging techniques. rudn.ru The synthesis of pyrido[2,3-b]indolizines, for example, has yielded compounds that emit green light with high quantum efficiency, underscoring their potential as effective biological probes. rudn.ru The development of these fluorescent molecules provides researchers with powerful tools to investigate cellular functions and interactions with high specificity and sensitivity.
Catalytic Applications of this compound Derivatives
The application of indolizine derivatives in the field of catalysis is an emerging area of research. While the indolizine core itself is more commonly the target of catalytic synthesis, investigations into its role in promoting chemical reactions are beginning to surface. nih.govorganic-chemistry.org
The synthesis of functionalized indolizines often employs metal catalysts like copper, palladium, or rhodium, or proceeds through organocatalytic pathways. organic-chemistry.orgrsc.org For instance, Brønsted acids have been used to catalyze the C3-alkylation of indolizines, demonstrating an organocatalytic approach to functionalizing the scaffold. rsc.org Similarly, recyclable aminocatalysts derived from biomass have been employed for the one-pot synthesis of indolizine-2-carbaldehydes. nih.gov
While direct use of this compound as a primary catalyst is not extensively documented, the broader class of indolizine derivatives is recognized for its utility in synthetic chemistry. They can participate in cycloaddition reactions, which are fundamental in building complex molecules. nih.gov The reactivity of the indolizine ring, particularly its susceptibility to electrophilic substitution, makes it a versatile platform for constructing more complex chemical architectures. The potential for indolizine derivatives to act as ligands for transition metal catalysts is an area ripe for exploration, which could unlock new catalytic activities.
Challenges and Future Directions in Indolizine 2 Carboxamide Research
Overcoming Synthetic Challenges for Complex Indolizine-2-carboxamide Scaffolds
The construction of the indolizine (B1195054) core itself presents a primary challenge, which is compounded when aiming for complex, multi-substituted scaffolds bearing a 2-carboxamide (B11827560) group. Classical methods like the Scholtz or Chichibabin reactions, while foundational, often lack the versatility required for producing intricately substituted derivatives. rsc.orgderpharmachemica.com The desire to create more complex and diverse molecular architectures has spurred the development of new synthetic pathways. rsc.org
Modern strategies increasingly rely on transition metal-catalyzed reactions and oxidative couplings to build the core with greater control and efficiency. rsc.org A significant challenge is the regioselective introduction of substituents onto both the pyridine (B92270) and pyrrole-type rings. One-pot methodologies, such as those involving Knoevenagel condensation followed by intramolecular aldol (B89426) cyclization, represent a significant step forward, allowing for the introduction of various substituents in a single sequence. rsc.org
Once the substituted indolizine-2-carboxylate ester is formed, the final amidation step to yield the target carboxamide can also be challenging. Traditional methods may require harsh conditions that are incompatible with sensitive functional groups on the complex scaffold. To address this, milder and more efficient coupling agents have been employed. For instance, propylphosphonic acid anhydride (B1165640) (T3P) has been successfully used as a coupling agent for the synthesis of a series of this compound derivatives from the corresponding carboxylic acid, which is obtained via saponification of the methyl ester. researchgate.net This approach facilitates the final conversion under gentle conditions, preserving the integrity of the complex molecular framework.
| Synthetic Strategy | Description | Key Advantages | Reference |
| Transition Metal Catalysis | Utilizes catalysts (e.g., Gold, Palladium) to facilitate C-C and C-N bond formation for ring construction. | High efficiency, broad substrate scope, access to previously difficult substitution patterns. | rsc.org |
| One-Pot Annulation | Combines multiple reaction steps (e.g., Knoevenagel condensation, aldol cyclization) into a single procedure. | Increased efficiency, reduced waste, possibility of introducing a variety of substituents on both rings. | rsc.org |
| Modern Coupling Agents | Employs reagents like Propylphosphonic acid anhydride (T3P) for the final amidation step. | Mild reaction conditions, suitable for sensitive substrates, high yield of the desired carboxamide. | researchgate.net |
Strategies for Enhancing Biological Potency and Selectivity of this compound Analogs
A primary goal in medicinal chemistry is to optimize a lead compound's biological activity and selectivity towards its intended target. For this compound analogs, this involves systematic structural modifications to establish clear structure-activity relationships (SAR). The core structure offers multiple points for modification: the five-membered pyrrole-type ring, the six-membered pyridine-type ring, and the amide moiety itself.
Strategies focus on creating libraries of analogs where specific positions are altered with a variety of functional groups. For example, substitutions on the six-membered ring have been shown to yield compounds with interesting biological activities, such as aromatase and phosphatase inhibitory activity. derpharmachemica.com By varying the nature of the substituent—exploring changes in electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and hydrophobicity—researchers can fine-tune the molecule's interaction with its biological target.
The amide portion of the molecule is another critical site for modification. Altering the amine component of the carboxamide can significantly impact the compound's properties, including solubility, cell permeability, and binding affinity. For instance, in the related indole-2-carboxamide series, coupling the core with different amines was a key strategy to modulate activity at the TRPV1 ion channel. mdpi.com This principle is directly applicable to the this compound scaffold, where a diverse range of amines can be used to generate analogs with potentially enhanced potency and selectivity. This systematic approach is crucial for transforming a promising scaffold into a viable therapeutic candidate. nih.gov
| Modification Site | Rationale for Modification | Potential Impact |
| Six-membered (Pyridine) Ring | To probe interactions with the target protein and modulate electronic properties. | Enhanced potency, improved selectivity, altered pharmacokinetic properties. |
| Five-membered (Pyrrole) Ring | To influence the overall shape and electronic distribution of the scaffold. | Changes in binding affinity and target specificity. |
| Amide (R-group on Nitrogen) | To modify hydrogen bonding capacity, solubility, and steric interactions. | Improved biological potency, better cell permeability, and metabolic stability. |
Development of Novel Methodologies for this compound Functionalization
Expanding the chemical space of indolizine-2-carboxamides requires a robust toolbox of reactions for late-stage functionalization. This involves introducing new chemical groups onto a pre-formed scaffold, allowing for the rapid generation of diverse analogs. Significant progress has been made in developing methodologies that target specific positions of the indolizine ring.
The C2 position is particularly important as it is adjacent to the defining carboxamide group. Gold-catalyzed methods have been developed to introduce silyl, stannyl, and germyl (B1233479) groups at this position. rsc.org These functionalized indolizines are valuable intermediates for subsequent cross-coupling reactions, such as Hiyama or Stille couplings, enabling the synthesis of a wide range of C2-functionalized derivatives. rsc.org Another powerful technique is iodocyclization, which installs an iodine atom at the C2 position. rsc.org This iodo-substituted indolizine serves as a versatile handle for well-established palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. rsc.org
Beyond C2, other positions can be functionalized. A practical and highly efficient method for the synthesis of azoindolizine derivatives has been developed using aryldiazonium salts. nih.gov This reaction proceeds rapidly at room temperature in dichloromethane (B109758) (CH2Cl2), providing access to novel azo-functionalized indolizines in excellent yields. nih.gov Such methodologies are crucial for expanding the structural diversity of this compound libraries and for exploring new chemical properties and biological activities.
| Functionalization Method | Position Targeted | Reagents/Catalysts | Introduced Group | Reference |
| Gold-Catalyzed Isomerization | C2 | Au catalyst | Silyl, Stannyl, Germyl | rsc.org |
| Iodocyclization | C2 | Iodine-based reagents | Iodo | rsc.org |
| Palladium Cross-Coupling | C2 (from iodo-indolizine) | Pd catalysts (e.g., for Suzuki, Heck) | Aryl, Vinyl, Alkynyl | rsc.org |
| Azo Coupling | Ring positions | Aryldiazonium tetrafluoroborate | Azo | nih.gov |
Emerging Research Areas for this compound
While much of the research on indolizine derivatives has been driven by their potential in medicinal chemistry, the unique photophysical properties of the aromatic indolizine core are opening up new avenues of investigation in materials science and chemical biology. chim.it The π-electron-rich system of the indolizine scaffold gives rise to interesting fluorescent properties, which can be tuned by substitution. chim.it
This fluorescence makes this compound derivatives attractive candidates for the development of novel functional materials. They have been explored as organic sensitizer (B1316253) components for dye-sensitized solar cells and as photoresponsive materials. chim.it The ability to modify the carboxamide group provides a convenient handle to attach these chromophores to surfaces or integrate them into larger polymer systems.
Furthermore, these compounds are being investigated as bioprobes for bioimaging applications. chim.it Their intrinsic fluorescence can be harnessed for cell labeling and tracking. By strategically designing the substituents on the indolizine core and the amide moiety, it may be possible to create "turn-on/off" fluorescent sensors that respond to specific analytes, changes in pH, or other biological stimuli. chim.it The detection of lipid droplet accumulation is one such application that has been explored with substituted indolizines. chim.it These emerging areas represent a shift from purely therapeutic applications to the use of indolizine-2-carboxamides as sophisticated molecular tools and functional materials.
Q & A
Q. What frameworks are recommended for integrating contradictory data from structural and pharmacological studies into a cohesive narrative?
- Methodological Answer : Use contradiction mapping: (1) Identify conflicting datasets (e.g., X-ray vs. NMR structures), (2) Propose hypotheses (e.g., crystal packing effects), (3) Design follow-up experiments (e.g., solution-state crystallography). Discuss limitations transparently in the conclusion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
